Linoléate d'éthyle

Vue d'ensemble

Description

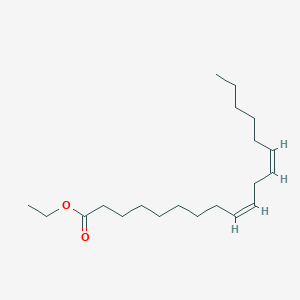

Ethyl linoleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of ethanol. It has a role as a plant metabolite and an anti-inflammatory agent. It is functionally related to a linoleic acid.

Ethyl linoleate is a natural product found in Daphne odora, Zea mays, and other organisms with data available.

Applications De Recherche Scientifique

Santé de la peau et cosmétiques

- Activité anti-mélanogénèse: Le linoléate d'éthyle (ELA) est étudié comme un agent potentiel de blanchiment de la peau. Ses propriétés anti-mélanogénèse le rendent pertinent pour les formulations de soins de la peau .

Nutraceutiques et aliments fonctionnels

- Effets anti-inflammatoires: L'ELA peut aider à atténuer l'inflammation, ce qui le rend précieux pour les aliments fonctionnels et les nutraceutiques .

Applications pharmaceutiques

- Propriétés antioxydantes: L'activité antioxydante de l'ELA pourrait être exploitée dans les formulations pharmaceutiques .

Applications industrielles et chimiques

- Formation de N2,3-éthénoguanine: L'ELA réagit avec la désoxyguanosine pour former de la N2,3-éthénoguanine, ce qui a des implications dans les processus chimiques .

Recherche biomédicale

- Biomarqueur de l'abus d'alcool: Les esters d'acides gras dérivés de l'ELA sont pertinents pour l'évaluation des changements tissulaires liés à l'abus d'alcool .

Sciences agricoles et des cultures

Mécanisme D'action

Target of Action

Ethyl linoleate, an unsaturated fatty acid, is recognized by cells as identical to normal linoleic acid . It primarily targets the Akt/GSK3β/β-catenin signaling pathway . This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

Upon uptake by cells, ethyl linoleate is converted into a heavy isotope version of arachidonic acid, which gets incorporated into lipid membranes . It inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β) and reduces the level of β-catenin . This suggests that ethyl linoleate inhibits melanogenesis through the Akt/GSK3β/β-catenin signal pathway .

Biochemical Pathways

Ethyl linoleate affects the biochemical pathway of melanogenesis, a process that produces melanin, a pigment found in skin, hair, and eyes . It inhibits the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1), which govern melanin pigment synthesis .

Pharmacokinetics

Ethyl linoleate is an orally bioavailable synthetic deuterated polyunsaturated fatty acid (PUFA) . The presence of deuterium makes it resistant to lipid peroxidation, which could potentially enhance its bioavailability . .

Result of Action

The primary result of ethyl linoleate’s action is the significant inhibition of melanin content and intracellular tyrosinase activity . This leads to a reduction in melanogenesis, making ethyl linoleate a potential skin whitening agent with anti-melanogenesis activity .

Action Environment

The action of ethyl linoleate can be influenced by environmental factors. For instance, it has been suggested that ethyl linoleate can form a biofilm on the hair surface, acting as a bridge between the hair fiber and oils present in its composition . This mechanism of action evenly spreads over the hair fiber, improving lipid replacement and conditioning properties, including hair softness . .

Analyse Biochimique

Biochemical Properties

Ethyl linoleate interacts with various enzymes and proteins. It has been studied as an acetylcholinesterase (AChE) inhibitor . It also plays a role in nonpolar metabolite profiling, providing insights into liver function and the metabolic impacts of alcohol consumption .

Cellular Effects

Ethyl linoleate has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit melanin content and intracellular tyrosinase activity in α-MSH-induced B16F10 cells . It also inhibits the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 1 (TRP1) in governing melanin pigment synthesis .

Molecular Mechanism

At the molecular level, ethyl linoleate exerts its effects through various mechanisms. It inhibits the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β) and reduces the level of β-catenin, suggesting that ethyl linoleate inhibits melanogenesis through the Akt/GSK3β/β-catenin signal pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl linoleate change over time. For instance, the oxidative stability of ethyl linoleate in an aqueous solution was compared by measuring the decrease in unoxidized substrate and the formation of total hydroperoxides, conjugated dienes, and monohydroperoxides (MHPs) .

Dosage Effects in Animal Models

The effects of ethyl linoleate vary with different dosages in animal models. For instance, a study found that dietary linoleic acid requirements in the presence of α-linolenic acid are lower than the historical 2% of energy intake value .

Metabolic Pathways

Ethyl linoleate is involved in various metabolic pathways. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine .

Transport and Distribution

Upon activity of dermal esterases, ethyl linoleate would be cleaved into linoleic acid and methanol, representing sufficient similarity to the metabolites linoleic acid and ethanol, resulting from cleavage of ethyl linoleate .

Activité Biologique

Ethyl linoleate, an ester derived from linoleic acid, has garnered attention for its diverse biological activities, particularly in dermatological and pharmacological applications. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Ethyl linoleate is a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents and has a characteristic fatty odor. Its molecular formula is , with a molecular weight of 316.51 g/mol.

- Inhibition of Melanogenesis : Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 melanoma cells. This process involves the reduction of melanin synthesis by inhibiting intracellular tyrosinase activity, a key enzyme in melanin production. The compound decreases the expression of microphthalmia-associated transcription factor (MITF) and other melanogenic enzymes, thereby reducing melanin content significantly when compared to controls treated with α-MSH (alpha-melanocyte-stimulating hormone) .

- Anti-inflammatory Properties : Ethyl linoleate exhibits anti-inflammatory effects, making it useful in treating skin conditions such as acne. Its application in cosmetics is attributed to these properties alongside its antibacterial effects .

- Liver Health : Research indicates that ethyl linoleate may have protective effects on the liver. In studies involving chronic liver disease models, administration of ethyl linoleate improved liver function and reduced symptoms associated with liver cirrhosis and hepatitis .

Table 1: Effects of Ethyl Linoleate on Melanogenesis

| Parameter | Control (α-MSH) | Ethyl Linoleate (400 µM) | % Inhibition |

|---|---|---|---|

| Melanin Content | High | Low | 69.6% |

| Tyrosinase Activity | High | Low | 50% |

| TRP1 Expression | High | Low | 63.17% |

Data sourced from studies on B16F10 melanoma cells demonstrating the inhibitory effects of ethyl linoleate on melanogenesis .

Table 2: Clinical Effects of Ethyl Linoleate in Liver Disease

| Condition | Symptoms Before Treatment | Symptoms After Treatment | Improvement Rate |

|---|---|---|---|

| Liver Cirrhosis | Fatigue, Jaundice | Reduced Fatigue, Jaundice Improved | 60% |

| Chronic Hepatitis | Anorexia, Abdominal Pain | Appetite Restored, Pain Reduced | 70% |

Clinical observations from patients treated with ethyl linoleate for chronic liver diseases .

Case Studies

- Dermatological Applications : A study involving B16F10 cells showed that treatment with ethyl linoleate significantly reduced melanin production without cytotoxic effects at concentrations up to 400 µM. This suggests its potential as a safe cosmetic ingredient for skin lightening products .

- Liver Disease Management : In a clinical setting, patients with chronic liver conditions reported improvements in symptoms such as fatigue and abdominal pain after one month of ethyl linoleate supplementation. The study noted significant changes in liver function tests, indicating its therapeutic potential .

Propriétés

IUPAC Name |

ethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-MURFETPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060269 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-35-4 | |

| Record name | Ethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl linoleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL LINOLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2YTT4J8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.